16-Acetylandrosta-4,16-dien-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,13S,14S)-16-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)14-10-19-17-5-4-15-11-16(23)6-9-21(15,3)18(17)7-8-20(19,2)12-14/h11-12,17-19H,4-10H2,1-3H3/t17-,18+,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRSVRNLGHVPMG-IFLJBQAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2(CCC3C(C2C1)CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C[C@]2(CC[C@H]3[C@H]([C@@H]2C1)CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14508-12-4 | |
| Record name | 16-Acetylandrosta-4,16-dien-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14508-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16-acetylandrosta-4,16-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 16 Acetylandrosta 4,16 Dien 3 One
Chemoenzymatic and Stereoselective Synthesis Routes
The construction of the 16-Acetylandrosta-4,16-dien-3-one scaffold often involves a combination of classical organic chemistry and highly selective enzymatic reactions. This chemoenzymatic approach allows for the introduction of specific functional groups with precise stereochemistry, which can be challenging to achieve through purely chemical methods.
Dehydroisoandrosterone as a Precursor in this compound Synthesis
Dehydroisoandrosterone (DHEA) is a readily available and versatile starting material for the synthesis of various steroid derivatives, including those with the androsta-4,16-dien-3-one (B1221407) core. The metabolic pathways in organisms like boar testis can convert pregnenolone (B344588), a related steroid, into androsta-4,16-dien-3-one, highlighting the natural biosynthetic routes that can inspire synthetic strategies. nih.gov The conversion of DHEA often involves initial functionalization at the C-17 position, followed by modifications to the A and B rings to introduce the characteristic 4-en-3-one system.
Application of Vilsmeier Reaction and Ester Condensation in C-16 Functionalization
The introduction of the acetyl group at the C-16 position is a key synthetic challenge. The Vilsmeier-Haack reaction, a powerful formylation method, has been applied to steroids, demonstrating its utility in functionalizing the steroid nucleus. nih.gov While not a direct acetylation, it exemplifies the types of carbon-carbon bond-forming reactions that can be adapted for C-16 functionalization. More direct approaches often involve ester condensations, where a C-17 ketone is reacted with an appropriate acetylating agent under basic conditions to form a C-16 acetylated intermediate. This is then followed by dehydration to generate the 16-ene unsaturation.
Microbial Biotransformation for Related Steroid Derivatives
Microbial biotransformations offer a highly regio- and stereoselective means of modifying steroid skeletons under mild conditions. researchfloor.org These enzymatic reactions can introduce hydroxyl groups, create double bonds, and perform other key transformations that are often difficult to achieve with traditional chemical methods. researchfloor.orgslideshare.net
Fungal cultures are particularly adept at hydroxylating steroid substrates at various positions. The fungus Cephalosporium aphidicola has been extensively studied for its ability to hydroxylate a wide range of steroids. researchgate.netresearchgate.net For instance, it can hydroxylate 5α-androstan-3,17-dione at the C-1α and C-7α positions. documentsdelivered.com The presence of a Δ5-double bond in the substrate can direct hydroxylation to the C-7 position. lincoln.ac.uk The position of hydroxylation is highly dependent on the substrate's structure, including the stereochemistry and the presence of other functional groups. researchgate.netdocumentsdelivered.com For example, replacing a hydroxyl group with a methoxyl group can alter the site of microbial hydroxylation. researchgate.net
Table 1: Examples of Steroid Hydroxylation by Cephalosporium aphidicola
| Substrate | Major Hydroxylation Product(s) | Reference |
|---|---|---|
| 5α,13α-Androstan-3,17-dione | C-1α and C-7α hydroxy derivatives | documentsdelivered.com |
| 3β-Hydroxyandrost-5-en-17-one | 7-Hydroxy derivatives | researchgate.net |
Besides hydroxylation, microorganisms can perform a variety of oxidative transformations on the androstane (B1237026) framework. These include dehydrogenation, which introduces double bonds, and Baeyer-Villiger oxidations. For example, some fungal strains can introduce a double bond at the C(6)-C(7) position of progesterone (B1679170) and androstenedione (B190577). nih.gov Strains of Isaria fumosorosea have been shown to not only hydroxylate dehydroepiandrosterone (B1670201) (DHEA) but also to perform Baeyer-Villiger oxidation of the D-ring. nih.gov Such oxidative reactions are crucial for creating diverse and complex steroid derivatives. nih.gov
Development of Novel Synthetic Strategies for Androsta-4,16-dien-3-one Frameworks
The development of new synthetic methods for constructing the androsta-4,16-dien-3-one framework and its analogs is an active area of research. These strategies often focus on improving efficiency, selectivity, and access to novel derivatives.
One key area of development is the use of biotransformation to produce key intermediates like androsta-1,4-diene-3,17-dione (B159171) (ADD) from androsta-4-ene-3,17-dione (AD). nih.gov This process, often carried out by microorganisms such as Arthrobacter simplex, is a cornerstone of industrial steroid synthesis and provides a platform for accessing a wide range of modified androstanes. nih.gov
Furthermore, research into remote functionalization of steroids using chemical catalysts is opening up new avenues for synthesis. nih.gov Methods involving metal-centered porphyrins and other catalysts can achieve hydroxylation and other modifications at positions that are typically unreactive. nih.gov These advanced synthetic tools could be applied to the synthesis of novel this compound derivatives with unique substitution patterns.
The combination of traditional organic synthesis, enzymatic transformations, and modern catalytic methods continues to expand the toolkit available to chemists for the synthesis of complex steroids like this compound. These advancements are critical for the exploration of new structure-activity relationships and the development of future steroidal compounds.
Epoxidation Reactions in Androstane and Pregnane (B1235032) Dienes
The introduction of an epoxide ring into the steroid nucleus is a significant transformation that can lead to a variety of functionalized derivatives. In the context of androstane and pregnane dienes, the position and stereochemistry of the resulting epoxide are influenced by the structure of the starting diene and the reagents employed.
Research into the epoxidation of androstane and pregnane 2,4-dienes has revealed unexpected outcomes. scispace.comresearchgate.net The epoxidation of compounds such as 6β-acetoxyandrosta-2,4-diene-17-one and 6β-acetoxypregna-2,4-diene-20-one, as well as the corresponding 6-ketones, with m-chloroperbenzoic acid (m-CPBA) surprisingly yields the 4α,5α-monoepoxides. scispace.comresearchgate.net This is noteworthy because the 4,5-double bond is generally more sterically hindered. researchgate.net
Prior studies on cholesta-4,6-diene and cholesta-4,6-dien-3-one (B116434) also indicated a preference for epoxidation at the 4,5-double bond. researchgate.net The reactivity of s-cis α,β-unsaturated ketones is higher and results in a greater yield of the corresponding α,β-epoxy ketones compared to s-trans ketones. researchgate.net
The stereochemical outcome of epoxidation in steroidal 4,6-dienes has also been investigated. The reaction of certain androsta-4,6-dienes with m-chloroperbenzoic acid results in the formation of 4β,5β;6α,7α-diepoxides. rsc.org This stereoselectivity can be explained by the directing influence of the initially formed epoxide on the facial selectivity of the subsequent epoxidation. rsc.org
Table 1: Epoxidation of Androstane and Pregnane Dienes
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 6β-acetoxyandrosta-2,4-diene-17-one | m-chloroperbenzoic acid | 4α,5α-monoepoxide | scispace.comresearchgate.net |
| 6β-acetoxypregna-2,4-diene-20-one | m-chloroperbenzoic acid | 4α,5α-monoepoxide | scispace.comresearchgate.net |
| Androsta-2,4-diene-6,17-dione | m-chloroperbenzoic acid | 4α,5α-monoepoxide | researchgate.net |
| Pregna-2,4-diene-6,20-dione | m-chloroperbenzoic acid | 4α,5α-monoepoxide | researchgate.net |
| Androsta-4,6-dienes | m-chloroperbenzoic acid | 4β,5β;6α,7α-diepoxides | rsc.org |
Alternative Preparations of Steroidal Dienones
The synthesis of steroidal dienones, such as those related to this compound, can be achieved through various routes beyond direct functionalization of a pre-existing steroid core.
One effective method involves the oxidation of steroidal 3-chloro-3,5-dienes. researchgate.net The treatment of Δ⁴-3-ketosteroids with oxalyl chloride in benzene (B151609) provides the corresponding 3-chloro-3,5-dienes. Subsequent oxidation of these chlorodienes with chromic acid yields the desired Δ⁴-3,6-diones. researchgate.net For instance, 3-chloroandrosta-3,5-dien-17-one can be prepared from androst-4-ene-3,17-dione and then oxidized to androst-4-ene-3,6,17-trione. researchgate.net
Another approach for preparing steroidal dienes involves the conversion of protected forms of steroids like dehydroepiandrosterone. nih.gov Treatment with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (dibromantin), followed by tetrabutylammonium (B224687) bromide and tetrabutylammonium fluoride, can yield Δ⁵,⁷-dienes. nih.gov These can then be purified to a high degree. nih.gov
The biosynthesis of 16-androstenes, such as androsta-4,16-dien-3-one, from precursors like pregnenolone and progesterone has also been studied. nih.gov In human testicular homogenates, it is proposed that androsta-5,16-dien-3β-ol is synthesized from pregnenolone in a single step. nih.gov This process is catalyzed by the andien-β-synthase activity of the CYP17A1 gene. nih.govresearchgate.net The resulting androstadienol can then be converted to androsta-4,16-dien-3-one by 3β-hydroxysteroid dehydrogenase. wikipedia.org
Table 2: Alternative Synthetic Routes to Steroidal Dienones
| Precursor | Reagents/Method | Product | Reference |
|---|---|---|---|
| Δ⁴-3-Ketosteroids | 1. Oxalyl chloride, benzene2. Chromic acid | Δ⁴-3,6-Diones | researchgate.net |
| Protected Dehydroepiandrosterone | 1. Dibromantin2. Tetrabutylammonium bromide3. Tetrabutylammonium fluoride | Δ⁵,⁷-Dienes | nih.gov |
| Pregnenolone | CYP17A1 (andien-β-synthase), 3β-hydroxysteroid dehydrogenase | Androsta-4,16-dien-3-one | nih.govnih.govwikipedia.org |
Microwave-Assisted Synthetic Approaches in Steroid Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in steroid chemistry, offering advantages in terms of reduced reaction times, increased yields, and alignment with green chemistry principles. researchgate.netnih.govresearchgate.netrasayanjournal.co.in This technology has been successfully applied to various transformations, including the synthesis of complex steroidal hybrids. researchgate.netnih.govresearchgate.net
Microwave irradiation can facilitate reactions that are often problematic under conventional heating conditions, minimizing side reactions and improving product purity. eurekalert.org For example, the synthesis of steroidal pyrimidines from α,β-unsaturated steroidal ketones and amidine derivatives proceeds in good yields under microwave irradiation. researchgate.net
Furthermore, microwave-promoted multi-component reactions, such as the Ugi four-component reaction (Ugi-4CR), have been effectively used to synthesize steroid-amino acid and hetero-steroid-peptide conjugates. researchgate.neteurekalert.org This approach allows for the rapid generation of diverse libraries of hybrid steroidal compounds. researchgate.netnih.gov The use of microwave energy is particularly beneficial as it minimizes energy consumption and the need for hazardous reagents. researchgate.netnih.gov
Table 3: Examples of Microwave-Assisted Steroid Synthesis
| Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|
| Pyrimidine Synthesis | Steroidal α,β-unsaturated ketones, Amidine derivatives | Steroidal pyrimidines | researchgate.net |
| Ugi-4CR | Seco-steroid hydroxyacids, Amino acids, etc. | Steroid-amino acid conjugates | researchgate.net |
| Ugi-4CR | Hetero-steroidal amines, N-(tert-butoxycarbonyl)-L-phenylalanine, etc. | Hetero-steroid-peptide conjugates | eurekalert.org |
Advanced Structural Elucidation and Conformational Analysis of 16 Acetylandrosta 4,16 Dien 3 One
X-ray Crystallography for Precise Molecular Structure Determination
While specific crystallographic data for 16-Acetylandrosta-4,16-dien-3-one is not widely available in the public domain, the general principles of the technique would involve growing a suitable single crystal of the compound. This crystal would then be subjected to a beam of X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.
Based on the known structures of related androstane (B1237026) steroids, it is anticipated that this compound would crystallize in a common space group for organic molecules. The resulting structural data would be crucial for understanding the molecule's interaction with biological targets.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1575.4 |
| Z | 4 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis.
Advanced Spectroscopic Characterization Techniques
A suite of advanced spectroscopic techniques is essential for the comprehensive characterization of this compound, providing detailed insights into its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR would be employed to fully characterize this compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Nuclei in this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C-3 | - | ~199 |
| C-4 | ~5.8 | ~124 |
| C-5 | - | ~170 |
| C-16 | ~6.7 | ~135 |
| C-17 | - | ~145 |
| C-18 (CH₃) | ~0.9 | ~17 |
| C-19 (CH₃) | ~1.2 | ~19 |
| C-20 (C=O) | - | ~198 |
| C-21 (CH₃) | ~2.3 | ~26 |
Note: These are predicted values and may differ from experimental results.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₂₁H₂₆O₂, the expected exact mass would be approximately 326.1933 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern would be expected to show characteristic losses, such as the loss of an acetyl group (CH₃CO), a methyl group (CH₃), and cleavages of the steroid ring system. A study on the GC-MS of 16-androstenes and other C19 steroids in human semen indicates that these compounds can be identified and quantified using this technique. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
Prominent peaks would be expected for the C=O stretching vibrations of the α,β-unsaturated ketone in Ring A and the acetyl group at C-16. The C=C stretching of the conjugated system and the C-H stretching and bending vibrations of the steroid backbone would also be present. While specific data is not available, spectral databases for steroids exist that could aid in the interpretation of the spectrum. wiley.comwiley.com
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (α,β-unsaturated ketone) | ~1665 |
| C=O (acetyl) | ~1680 |
| C=C (conjugated) | ~1615 |
| C-H (sp²) | ~3030 |
| C-H (sp³) | ~2850-2960 |
Note: These are expected ranges and can vary based on the specific molecular environment.
Computational Chemistry Approaches to Conformational Landscape and Energetics
In the absence of experimental crystallographic data, computational chemistry provides a powerful alternative for investigating the conformational landscape and energetics of this compound. Methods such as Density Functional Theory (DFT) and molecular mechanics can be used to calculate the stable conformations of the molecule and their relative energies.
These computational studies can provide insights into the flexibility of the steroid backbone and the orientation of the acetyl group. Understanding the preferred conformations is crucial for predicting how the molecule might interact with biological receptors. Such computational approaches have been successfully applied to other steroid systems to understand their structure and reactivity.
Biochemical Pathways and Metabolic Studies of 16 Acetylandrosta 4,16 Dien 3 One and Endogenous 16 Androstenes
Biosynthesis of 16-Androstenes from Steroid Precursors
The biosynthesis of 16-androstenes, a class of steroids that includes androstadienone, is a complex process originating from steroid precursors. This pathway is crucial for the production of these compounds, which have been identified as pheromones in various species, including humans. nih.govwikipedia.org
Role of Pregnenolone (B344588) in Androstadienone Biosynthesis
Pregnenolone is a foundational precursor in the synthesis of most steroid hormones, including the 16-androstenes. wikipedia.orgreactome.org The initial step in steroidogenesis is the conversion of cholesterol to pregnenolone within the mitochondria, a reaction catalyzed by the enzyme cytochrome P450scc. wikipedia.org From pregnenolone, several pathways diverge to produce a wide array of steroids.
In the context of 16-androstene biosynthesis, pregnenolone can be converted to androstadienol by the action of 16-ene-synthetase, an activity of the enzyme CYP17A1. wikipedia.org Studies have shown that incubating human testis homogenates with pregnenolone leads to the formation of androstadienol as the primary 16-androstene metabolite, along with androsta-4,16-dien-3-one (B1221407). nih.gov Specifically, the amount of androstadienol formed was found to be seven times the endogenous quantity, while androstadienone was three times the endogenous amount. nih.gov
The metabolism of pregnenolone by boar testis tissue in vitro has also been shown to produce 16-androstenes, including androsta-4,16-dien-3-one. nih.gov This underscores the central role of pregnenolone as the starting material for the synthesis of these odorous steroids.
Enzymatic Systems Involved in 16-Androstene Production
Several key enzymatic systems are responsible for the conversion of pregnenolone and other steroid precursors into 16-androstenes.
3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is critical for the biosynthesis of all active steroid hormones. taylorandfrancis.com It catalyzes the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration. nih.gov In the context of 16-androstene synthesis, 3β-HSD converts androstadienol into androsta-4,16-dien-3-one. wikipedia.org This enzyme plays a vital role in the metabolism of androstenone and is essential for normal steroidogenesis in the testis. wikipedia.orgtaylorandfrancis.com
Cytochrome P450c17 (CYP17A1): This versatile enzyme, also known as 17α-hydroxylase/17,20-lyase, is a key player in the production of androgens and glucocorticoids. nih.govoup.com It possesses several distinct activities. The 17α-hydroxylase activity converts pregnenolone to 17α-hydroxypregnenolone. nih.gov The 17,20-lyase activity then cleaves the C17-20 bond to produce dehydroepiandrosterone (B1670201) (DHEA). nih.gov
Crucially, CYP17A1 also exhibits a specific andien-β-synthase activity that directly converts pregnenolone to 5,16-androstadien-3β-ol, a key intermediate in the 16-androstene pathway. nih.gov This activity has been demonstrated in humans, pigs, and mouse deer. nih.gov The presence of cytochrome b₅ can enhance the 17,20-lyase reaction and divert some of the product towards the formation of androsta-5,16-dien-3β-ol. nih.gov
| Enzyme | Function in 16-Androstene Biosynthesis |
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Converts androstadienol to androsta-4,16-dien-3-one. wikipedia.org |
| Cytochrome P450c17 (CYP17A1) | Exhibits andien-β-synthase activity, converting pregnenolone to 5,16-androstadien-3β-ol. nih.gov Also involved in the production of DHEA, a precursor. nih.gov |
In Vitro and In Vivo Metabolic Transformations of Androsta-4,16-dien-3-one
Once formed, androsta-4,16-dien-3-one can undergo further metabolic transformations in various tissues, leading to the formation of other 16-androstenes and related metabolites.
Conversion to Other 16-Androstenes
Androsta-4,16-dien-3-one serves as a substrate for further enzymatic conversions, leading to the production of other biologically active 16-androstenes.
Androstenone: Androsta-4,16-dien-3-one can be converted to androstenone (5α-androst-16-en-3-one) by the enzyme 5α-reductase. wikipedia.orgwikipedia.org Androstenone is a potent and odorous pheromone first identified in boars. wikipedia.org
Androstenol (B1195071): Androstenone can be subsequently converted to 3α-androstenol or 3β-androstenol by the action of 3-ketosteroid reductase. wikipedia.org These compounds are also potent and odorous pheromones. wikipedia.org
Incubation of 16-androstenes with aerobic coryneform bacteria, which are part of the human axillary microflora, has shown evidence for 4-ene-5α(β)-reduction and 3α(β)-oxido-reduction, favoring the formation of the more odorous 5α-androst-16-en-3-one. capes.gov.br
Metabolism by Specific Biological Tissues and Microsomal Fractions
The metabolism of androsta-4,16-dien-3-one is not uniform throughout the body and occurs in specific tissues and cellular compartments.
Nasal Epithelium: The nasal epithelium is a site for the metabolism of androstenes. Research has indicated that the metabolism of these compounds can occur in this tissue.
Liver Microsomes: The liver is a primary site for steroid metabolism. Studies using male rat liver microsomes have demonstrated the metabolism of androsta-4,16-dien-3-one. nih.gov Incubation of this steroid with liver microsomes in the presence of a NADPH generating system resulted in the formation of 16α,17α-epoxy-4-androsten-3-one. nih.gov This epoxide is an intermediate that is further hydrolyzed by microsomal epoxide hydratase to 16β,17α-dihydroxy-4-androsten-3-one. nih.gov The addition of styrene (B11656) oxide, an inhibitor of epoxide hydratase, increased the yield of the epoxide metabolite. nih.gov Similar metabolic studies have been conducted on other dienone steroids in mouse liver microsomes. nih.gov
Testis: In vitro studies with boar testis tissue have shown the formation of androsta-4,16-dien-3-one from pregnenolone. nih.gov Human testis homogenates also metabolize pregnenolone to androstadienone. nih.gov
Axillary Bacteria: The microflora of the human axilla, particularly aerobic coryneform bacteria, are capable of metabolizing 16-androstenes. capes.gov.br These bacteria can perform reductions and oxidations on these steroids, contributing to the production of odorous compounds. capes.gov.br
| Tissue/Fraction | Metabolic Transformation of Androsta-4,16-dien-3-one |
| Liver Microsomes (Rat) | Formation of 16α,17α-epoxy-4-androsten-3-one. nih.gov |
| Testis (Boar, Human) | Site of biosynthesis from pregnenolone. nih.govnih.gov |
| Axillary Bacteria | 4-ene-5α(β)-reduction and 3α(β)-oxido-reduction. capes.gov.br |
Characterization of Metabolic Products and Intermediates Using Spectroscopic Methods
The identification and characterization of the various metabolites of androsta-4,16-dien-3-one and other 16-androstenes rely heavily on advanced analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying steroids. nih.govbioscientifica.com GC-MS has been used to identify androstenone and androstenol in the feces of mouse deer. nih.gov In studies of human testis metabolism, GC-MS with selected-ion monitoring was used to identify and quantify metabolites of pregnenolone and androstadienol. nih.gov This method allows for high sensitivity and specificity in detecting low concentrations of steroid hormones. bioscientifica.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is another highly sensitive and accurate method for analyzing steroid hormones in biological fluids and tissues. bioscientifica.com It has been instrumental in studying the metabolism of various steroids. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and purify steroid metabolites. nih.gov In one study, a reverse-phase C-18 column was used to separate 16-androstenes from pregnenolone. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly detailed in the provided context for this specific compound, NMR is a fundamental spectroscopic method used in the structural elucidation of organic molecules, including steroid metabolites, by providing detailed information about the carbon-hydrogen framework.
Thin-Layer Chromatography (TLC): TLC is a technique used for the purification and preliminary identification of metabolites. nih.gov For example, it was used to purify metabolites of androsta-4,16-dien-3-one from incubation media before final identification by GC-MS. nih.gov
Comparative Metabolic Studies Across Species
The metabolism of 16-androstenes, a class of odorous steroids, exhibits significant variation across different species, most notably between pigs, humans, and other mammals like the mouse deer. nih.govnih.gov In pigs, these compounds, particularly 5α-androst-16-en-3-one (androstenone), are well-known as pheromones that play a crucial role in reproductive behavior. nih.govwikipedia.org They are synthesized in the testes and accumulate in the salivary glands, from where they are released to signal estrus in sows. nih.govwikipedia.org The liver is the primary site for the metabolism of these steroids in pigs, involving a two-phase process of functionalization (Phase I) and conjugation (Phase II) to facilitate excretion. nih.gov
In humans, 16-androstenes are also produced and are found in secretions like axillary sweat. nih.govresearchgate.net While their role as pheromones in humans is less defined than in pigs, they contribute to axillary odor through the metabolic activity of skin microflora. nih.govresearchgate.net Studies have shown that coryneform bacteria in the axilla can interconvert various 16-androstenes, leading to the formation of more odorous compounds like 5α-androstenone. nih.gov The concentrations and types of 16-androstenes can differ between sterile apocrine sweat and the skin surface, highlighting the metabolic contribution of the skin's microbiome. nih.gov
Research on the endangered mouse deer has identified the presence of 16-androstenes, such as androstenone and androstenol, in fecal samples and testicular tissue, suggesting a potential role in their reproductive activities. nih.govresearchgate.net Molecular studies have shown that the key enzyme for their synthesis, CYP17A1, is active in the mouse deer, similar to pigs and humans. nih.gov However, some studies suggest there might be differences in the necessity of certain co-factors like POR and CYB5R for the synthesis of 5,16-androstadien-3β-ol in mouse deer and pigs compared to humans. nih.gov
The primary metabolic pathway in pigs involves the reduction of androstenone by aldo-keto reductase enzymes to 3α-androstenol and 3β-androstenol, followed by conjugation with glucuronic acid in the liver. nih.govresearchgate.net In humans, while the liver is also involved in steroid metabolism, the biotransformation by skin bacteria represents a significant site of metabolic activity for 16-androstenes. nih.gov
| Feature | Pigs | Humans | Mouse Deer |
|---|---|---|---|
| Primary Site of Synthesis | Testes. nih.gov | Testes, Adrenal glands. researchgate.netnih.gov | Gonads (Testis and Ovary). nih.gov |
| Primary Site of Accumulation/Action | Salivary glands, Adipose tissue. nih.govwikipedia.orgnih.gov | Axillary skin glands. nih.govresearchgate.net | Feces (indicative of excretion/signaling). nih.gov |
| Key Metabolic Site | Liver. nih.gov | Liver, Axillary microflora. nih.gov | Presumed to be the liver (based on general steroid metabolism). |
| Key Metabolites | 3α-androstenol, 3β-androstenol, 16-androstene glucuronides. nih.govresearchgate.net | 5α-androstenone, 3α-androstenol, 3β-androstenol (formed by skin bacteria). nih.gov | Androstenone and Androstenol identified. nih.govresearchgate.net |
| Established Role | Pheromones in reproductive behavior ("boar taint"). nih.govwikipedia.org | Contribute to axillary odor; pheromonal role debated. nih.govresearchgate.net | Suggested role in reproductive activities. nih.govresearchgate.net |
Regulatory Mechanisms of 16-Androstene Biosynthetic Pathways
The biosynthesis of 16-androstenes is a specialized branch of the steroidogenic pathway, regulated by a key enzyme and several associated proteins. The central enzyme is Cytochrome P450c17 (CYP17A1), a single enzyme possessing dual activities: 17α-hydroxylase and 17,20-lyase. nih.govmdpi.com In addition to these classical activities, CYP17A1 exhibits a third function, andien-β-synthase activity, which is responsible for converting C21 steroids like pregnenolone and progesterone (B1679170) directly into 16-androstene precursors. nih.govresearchgate.net This reaction can proceed in a single step, without the formation of intermediates such as 17-hydroxypregnenolone. researchgate.netresearchgate.net
The efficiency of CYP17A1's andien-β-synthase activity is significantly modulated by the presence of other proteins. nih.govresearchgate.net Cytochrome b5 (CYB5A) has been shown to be a critical allosteric regulator, enhancing the 16-ene-synthase activity of CYP17A1. researchgate.netnih.gov The addition of exogenous CYB5A can drastically increase the conversion of pregnenolone to 5,16-androstadien-3β-ol. nih.govresearchgate.net This enhancement is more pronounced for the 16-ene-synthase activity than for the conventional 17α-hydroxylase/17,20-lyase activities. researchgate.net
The transfer of electrons required for the P450-catalyzed reactions is facilitated by NADPH-cytochrome P450 reductase (POR). nih.govnih.gov The interaction between CYP17A1, CYB5A, and POR forms a complex that optimizes steroid synthesis. nih.govnih.gov Some evidence suggests that the activity of the 16-ene-synthetase enzyme might also be regulated by phosphatidylcholine and the reductase enzyme. researchgate.net
| Component | Type | Function in 16-Androstene Pathway | Reference |
|---|---|---|---|
| CYP17A1 | Enzyme (Cytochrome P450) | Catalyzes the conversion of pregnenolone/progesterone to 16-androstene precursors via andien-β-synthase activity. | nih.govresearchgate.net |
| CYB5A | Heme-binding protein | Allosterically enhances the 16-ene-synthase activity of CYP17A1. | researchgate.netnih.gov |
| POR | Enzyme (Reductase) | Transfers electrons from NADPH to CYP17A1, which is essential for its catalytic activity. | nih.govnih.gov |
| Phosphatidylcholine | Phospholipid | Suggested to be required for maximal enzymatic activity of the 16-ene-synthetase complex. | researchgate.net |
| Luteinizing Hormone (LH) | Hormone | Stimulates testicular Leydig cells, the primary site of 16-androstene synthesis. | trautorent.it |
| 3β-HSD/AKR1C enzymes | Enzymes (Dehydrogenase/Reductase) | Involved in the subsequent metabolism and interconversion of 16-androstene steroids like androstenone. | nih.govnih.gov |
Enzymatic Interactions and Receptor Ligand Studies of 16 Acetylandrosta 4,16 Dien 3 One and Analogues
Inhibition Kinetics with Steroidogenic Enzymes
Steroidogenic enzymes are critical for the biosynthesis of steroid hormones. The interaction of 16-acetylandrosta-4,16-dien-3-one and its analogues with these enzymes can modulate the production of active hormones.
Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes that are essential for the biosynthesis and metabolism of steroid hormones.
3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is involved in the synthesis of this compound from androstadienol. wikipedia.org Inhibitors of 3β-HSD, such as trilostane (B1684498) and epostane, have been shown to competitively inhibit the human 3β-HSD1 isoform with significantly higher affinity than the 3β-HSD2 isoform. nih.gov This selective inhibition is a key area of research for developing treatments for hormone-dependent conditions. nih.gov
17β-Hydroxysteroid Dehydrogenase (17β-HSD): A study on androsterone (B159326) derivatives substituted at the 16-position, which are structurally related to this compound, found them to be weak inhibitors of type 3 17β-HSD. nih.gov This enzyme is responsible for converting 4-androstene-3,17-dione to testosterone (B1683101). nih.gov Interestingly, these derivatives showed minimal binding to other steroid receptors, suggesting a degree of specificity in their interactions. nih.gov
Table 1: Interaction of Androstane (B1237026) Derivatives with Steroidogenic Enzymes
| Compound/Analogue | Enzyme | Interaction Type | Finding |
| Trilostane/Epostane | 3β-HSD1 | Competitive Inhibition | High affinity inhibition, 12- to 16-fold higher than for 3β-HSD2. nih.gov |
| 16-Substituted Androsterone Derivatives | 17β-HSD Type 3 | Weak Inhibition | Showed weak inhibition of the conversion of 4-androstene-3,17-dione to testosterone. nih.gov |
The enzyme 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). nih.gov It can also convert this compound into androstenone. wikipedia.org The modulation of 5α-reductase activity is a significant area of research, particularly in the context of androgen-dependent conditions. nih.gov
Certain natural polyphenolic compounds have been identified as inhibitors of 5α-reductase. nih.gov For instance, green tea catechins like (-)-epigallocatechin (B1671488) gallate (EGCG) and other flavonoids such as myricetin (B1677590) and quercetin (B1663063) are potent inhibitors of the type 1 isozyme. nih.gov Conversely, compounds like biochanin A and genistein (B1671435) are more effective inhibitors of the type 2 isozyme. nih.gov The presence of a catechol group is a common feature among many inhibitors that show selectivity for the type 1 isozyme of 5α-reductase. nih.gov
Binding Affinity to Cytochrome P450 Enzymes
Cytochrome P450 (P450) enzymes are a large family of catalysts involved in the metabolism of a wide array of substances, including steroids. nih.gov The binding of substrates to these enzymes can be complex, often involving conformational changes in the enzyme. nih.gov
Human fetal cytochrome P450 3A7 (CYP3A7), for example, is involved in the estriol (B74026) biosynthetic pathway and has been shown to bind multiple molecules of its primary substrate, dehydroepiandrosterone (B1670201) 3-sulfate (DHEA-S). nih.gov The binding of drugs and other substrates to human P450 enzymes often occurs through a "conformational-selection" model, where the substrate binds to a specific pre-existing conformation of the enzyme. nih.gov This highlights the intricate nature of P450-substrate interactions. nih.gov
Allosteric Modulation of Neurotransmitter Receptors by Related Androstenes (e.g., GABA-A Receptor)
Androstene derivatives, which are structurally related to this compound, can act as allosteric modulators of neurotransmitter receptors, particularly the GABA-A receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.
Endogenous neurosteroids derived from hormones like testosterone can modulate GABAergic transmission in the brain. nih.gov For instance, androstanediol, a neurosteroid synthesized from testosterone, acts as a positive allosteric modulator of GABA-A receptors, enhancing GABA-activated currents. nih.gov This modulation can influence neuronal excitability and has been implicated in conditions like seizure susceptibility. nih.gov Some steroids can enhance the receptor's response to GABA, while others can inhibit it, demonstrating the diverse effects these compounds can have on neural function. nih.gov
Vomeronasal Receptor Activation by Androstanoids
The vomeronasal organ (VNO) is a chemosensory organ in many animals that detects pheromones, chemical signals that trigger innate social and sexual behaviors. wikipedia.org Vomeronasal receptors (V1Rs and V2Rs) are responsible for detecting these signals. wikipedia.org
Androstanoids, a class of steroids that includes androstadienone, are known to activate these receptors. Studies have shown that specific vomeronasal receptors, such as V1rj2 and V1rj3 in mice, are sensitive to sulfated steroids and can be activated by a range of steroid compounds. nih.gov The binding of pheromones to these receptors initiates a signal transduction cascade, leading to neuronal excitation. nih.gov This system allows for the detection of chemical cues related to the social and reproductive status of other individuals. wikipedia.org
Phospholipid Modulation of Enzyme Activities in Steroidogenesis
Phospholipids (B1166683), the primary components of cell membranes, are not merely structural elements but also play a vital role in regulating the activity of membrane-bound enzymes involved in steroidogenesis. bioscientifica.comoup.com
The activity of steroidogenic enzymes can be influenced by the surrounding phospholipid environment. oup.com Changes in membrane fluidity, which can be altered by the presence of steroids themselves, can affect the mobility and function of these enzymes. nih.gov For example, cholesterol has been shown to decrease the activity of certain membrane enzymes, while other steroids like estradiol (B170435) and testosterone can increase it. nih.gov
Furthermore, phospholipases, enzymes that hydrolyze phospholipids, can generate second messengers that modulate steroid production. bioscientifica.comdntb.gov.ua For instance, phospholipase C activation leads to the production of diacylglycerol (DAG) and inositol (B14025) triphosphate, which can initiate and amplify the steroidogenic response. nih.gov Therefore, the interplay between phospholipids and steroidogenic enzymes is a critical aspect of steroid hormone regulation.
Compound Names Mentioned in the Article
Advanced Analytical Methodologies for 16 Acetylandrosta 4,16 Dien 3 One in Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas chromatography-mass spectrometry (GC-MS) stands as a robust and widely utilized technique for the analysis of 16-acetylandrosta-4,16-dien-3-one and other related steroids. nih.govnih.gov This method is particularly effective for volatile and thermally stable compounds, or those that can be made so through chemical derivatization.
In practice, the analysis of steroids like this compound by GC-MS often requires a derivatization step to improve chromatographic behavior and mass spectrometric sensitivity. For instance, oxo groups can be converted to oximes, and hydroxyl groups to trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. nih.govnih.gov This process increases the volatility and thermal stability of the steroid molecules, allowing them to be analyzed in the gas phase.
Researchers have successfully used GC-MS to identify and quantify 4,16-androstadien-3-one in various biological samples, including human semen and testis tissue. nih.govnih.gov Quantification is typically achieved by selected ion monitoring (SIM), where the mass spectrometer is set to detect a few specific ion fragments characteristic of the target analyte, thereby increasing sensitivity and reducing chemical noise. nih.gov The use of stable isotope-labeled internal standards, such as [2,2,4,6,6-2H5]androstadienone, is crucial for accurate quantification, as it corrects for variations during sample preparation and analysis. nih.gov
Table 1: Example of GC-MS Parameters for Androstenone Analysis
| Parameter | Condition | Reference |
| Column | Capillary GC with appropriate temperature programming | nih.gov |
| Derivatization | Hydroxime-trimethylsilyl (oxime-TMS) derivatives | nih.gov |
| Internal Standard | Deuterated analogs (e.g., [2H5]androstadienone) | nih.gov |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
| MS Detection | Selected Ion Monitoring (SIM) | nih.gov |
Application of High-Resolution Selected-Ion Monitoring
To further enhance the specificity of detection, high-resolution selected-ion monitoring (HR-SIM) is employed. nih.gov This advanced technique leverages a high-resolution mass spectrometer to measure the mass-to-charge ratio (m/z) of ion fragments with very high accuracy. This allows for the differentiation of the target analyte from interfering compounds that may have the same nominal mass but a slightly different exact mass.
A study successfully developed a GC-MS method with HR-SIM for the simultaneous determination of androsta-4,16-dien-3-one (B1221407) and testosterone (B1683101) in human plasma. nih.gov By monitoring ions with high mass accuracy, the method could confidently distinguish between the target steroids and other endogenous components, ensuring reliable quantification even at low concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches
Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a gold standard for steroid analysis. sruc.ac.uknih.gov This preference is due to its high specificity, sensitivity, and its ability to analyze a wide range of compounds without the need for derivatization. It is especially advantageous for less volatile or thermally labile steroids.
LC-MS/MS assays are recognized as superior to other methods like immunoassays for quantifying steroid hormones, especially at low concentrations. nih.gov The combination of chromatographic separation by LC followed by the mass-based detection and fragmentation in the MS/MS system provides exceptional selectivity. youtube.com This is critical for steroid panels, as it allows the separation and distinct quantification of isomers—compounds with the same mass but different structures—which would otherwise interfere with each other. nih.gov
Modern LC-MS/MS methods can simultaneously measure large panels of steroids from a single sample. For example, a robust and reliable method was developed for the targeted analysis of 18 steroids in plasma, showcasing the high-throughput capabilities of this technology. sruc.ac.uknih.gov Such methods are invaluable for studying entire steroidogenic pathways.
Spectrophotometric Assays for Related Androstanoids
Spectrophotometric methods, particularly UV-Vis spectrophotometry, can be applied to the analysis of certain steroids, including related androstanoids. nih.gov The principle relies on the presence of a chromophore within the steroid structure that absorbs light at a specific wavelength. For many steroids, including testosterone undecanoate, the α,β-unsaturated ketone moiety (a C=O group conjugated with a C=C double bond) acts as a chromophore. nih.gov
This structure typically results in a maximum optical absorption in the ultraviolet range, often between 220 and 240 nm. nih.gov The exact position of this maximum absorption can be influenced by the solvent used for the analysis. While relatively simple and inexpensive, spectrophotometric assays are less specific than mass spectrometry-based methods. They are susceptible to interference from other compounds in the sample that absorb light in the same spectral region, making them less suitable for complex biological matrices without extensive sample cleanup.
Immunoassays for Steroid Quantification (e.g., Radioimmunoassay)
Immunoassays, such as the radioimmunoassay (RIA), are classical methods for quantifying steroids. iaea.orgnih.gov The fundamental principle of RIA is a competitive binding reaction. A known quantity of a radiolabeled steroid (the tracer) competes with the unlabeled steroid in the sample for a limited number of binding sites on a highly specific antibody. mpbiochina.com After separation of the antibody-bound and free steroid, the amount of radioactivity is measured, and the concentration of the steroid in the sample is determined by comparison to a standard curve.
While historically significant and capable of high sensitivity, immunoassays for steroids face considerable challenges. nih.gov A major limitation is cross-reactivity, where the antibody may bind to other structurally similar steroids present in the sample. nih.gov This lack of specificity can lead to inaccurate measurements, particularly when trying to quantify a single steroid within a complex mixture of related androgens and their metabolites. nih.gov Consequently, while useful for screening, results from immunoassays often require confirmation by more specific methods like GC-MS or LC-MS/MS. nih.gov
Optimized Sample Preparation and Extraction Techniques for Steroid Analysis
Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, as it is necessary to isolate the steroid from complex biological matrices like plasma, serum, or tissue homogenates. nih.govtandfonline.com The choice of extraction technique depends on the sample type and the subsequent analytical method.
Commonly employed techniques include:
Liquid-Liquid Extraction (LLE): A traditional method involving the partitioning of the analyte between two immiscible liquid phases.
Solid-Phase Extraction (SPE): A more modern and easily automated technique where the analyte is selectively adsorbed onto a solid sorbent from the liquid sample, washed, and then eluted with a small volume of solvent. This method is highly effective for concentrating the analyte and removing interfering substances. nih.gov
Supported Liquid Extraction (SLE): This technique combines elements of LLE and SPE. The aqueous sample is absorbed onto an inert solid support, and the analytes are then extracted by passing an immiscible organic solvent through the support. A 96-well SLE method has been successfully used for the extraction of 18 steroids from plasma prior to LC-MS/MS analysis. sruc.ac.uknih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach involves an extraction and cleanup step and is widely used in food and environmental analysis, with growing applications in bioanalysis. nih.gov
For GC-MS analysis of androstadienone, a multi-step process involving extraction with an Extrelut column followed by purification on a Lipidex 5000 column has been reported. nih.gov The goal of any extraction protocol is to achieve high, reproducible recovery of the target analyte while minimizing matrix effects that can suppress or enhance the analytical signal. nih.gov
Future Directions in 16 Acetylandrosta 4,16 Dien 3 One and Androstanoid Research
Elucidation of Undiscovered Metabolic Pathways in Mammalian Systems
While the primary metabolic pathways of many androgens are well-documented, the complete metabolic fate of less common androstanoids, including 16-acetylandrosta-4,16-dien-3-one, in mammalian systems remains an area of active investigation. The existence of alternate or "non-traditional" metabolic pathways is increasingly recognized, where steroid precursors are diverted to generate a variety of by-products. nih.gov These secondary pathways can be influenced by various factors and play a significant role in both health and disease. nih.gov
Future research will aim to identify and characterize these undiscovered metabolic routes. This will involve tracing the transformation of this compound and other androstanoids in various tissues and biological fluids. nih.gov Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in identifying novel metabolites and elucidating their structures. Understanding these pathways is crucial for a comprehensive understanding of the physiological and pathological roles of these steroids.
Comprehensive Enzymatic Characterization and Mechanistic Studies
The metabolism of androgens is orchestrated by a complex network of enzymes, primarily from the cytochrome P450 (P450) and aldo-keto reductase (AKR) superfamilies. nih.gov These enzymes catalyze a wide range of reactions, converting cholesterol into potent signaling molecules. nih.gov While the roles of key enzymes like 17β-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase are well-established, a comprehensive characterization of all enzymes involved in the metabolism of specific androstanoids like this compound is still needed. nih.gov
Future studies will focus on identifying the specific enzymes responsible for the synthesis and degradation of this and other androstanoids. This will involve in vitro assays using purified enzymes or cell-based systems expressing specific enzymes to determine their substrate specificity and kinetic parameters. Mechanistic studies will delve into the precise chemical steps of the enzymatic reactions, providing insights into the structure-function relationships of these enzymes. nih.gov This knowledge is fundamental for understanding the regulation of androstanoid levels and for designing targeted therapeutic interventions. nih.gov
Table 1: Key Enzyme Families in Androgen Metabolism
| Enzyme Family | Function |
| Cytochrome P450 (P450s) | Catalyze a wide range of thermodynamically challenging reactions in steroid biosynthesis. nih.gov |
| Aldo-Keto Reductases (AKRs) | Involved in redox reactions, converting androgens and their precursors. nih.gov |
| 17β-Hydroxysteroid Dehydrogenases | Interconvert androgens with differing biological activities. nih.gov |
| 3β-Hydroxysteroid Dehydrogenases | Involved in the early steps of steroidogenesis. nih.gov |
Development of Advanced In Vitro Models for Biochemical Investigation
To accurately study the biochemical effects of androstanoids, researchers are moving beyond traditional cell cultures towards more sophisticated in vitro models that better mimic human physiology. nih.gov These advanced models, such as organ-on-a-chip systems, offer a more realistic environment for studying cellular responses to compounds like this compound. nih.gov For instance, "humanized mice" and gut-on-a-chip models are being developed to provide more accurate predictions of drug absorption, metabolism, and potential toxicity. nih.gov
The human adrenocortical carcinoma cell line, H295R, is a valuable in vitro model for studying steroidogenesis. nih.gov It allows for the investigation of the direct effects of chemicals on steroid biosynthesis without the confounding influence of the hypothalamic-pituitary-adrenal axis. nih.gov Future efforts will focus on refining these models to incorporate multiple cell types and physiological cues, creating more comprehensive platforms for biochemical investigation. These advanced in vitro systems will be crucial for high-throughput screening of androstanoid-based compounds and for gaining a deeper understanding of their mechanisms of action. nih.gov
Design and Synthesis of Targeted Molecular Probes for Androstanoid Research
To visualize and track the localization and dynamics of androstanoids within cells and tissues, the development of targeted molecular probes is essential. These probes are typically fluorescently labeled analogs of the target molecule, allowing for real-time imaging and quantification. The design and synthesis of such probes for specific androstanoids, including this compound, will be a key area of future research.
The synthesis of novel steroidal derivatives, such as pyrimidine-containing compounds derived from epiandrosterone (B191177) and androsterone (B159326), has shown promise in creating molecules with specific biological activities. mdpi.com Similarly, the synthesis of testosterone (B1683101) and androstenedione (B190577) dimers has been explored for their potential as antiandrogens. nih.govnih.gov These synthetic strategies can be adapted to create molecular probes by incorporating fluorescent tags or other reporter groups. These probes will be invaluable tools for studying the subcellular distribution of androstanoids, their interactions with target proteins, and their movement between different cellular compartments.
Computational Modeling and Drug Design Based on Androstanoid Scaffolds
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, accelerating the process and reducing costs. emanresearch.org CADD methods are broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov SBDD relies on the 3D structure of the target protein to design molecules that can bind to it effectively, while LBDD uses information from known active ligands to predict the activity of new compounds. nih.govnih.gov
In the context of androstanoids, computational modeling can be used to predict their binding affinity to various receptors and enzymes, identify potential off-target effects, and guide the design of new analogs with improved therapeutic properties. researchgate.net For example, computational models of steroidogenesis in H295R cells can be used to predict the biochemical response to endocrine-active chemicals. nih.gov Future research will leverage increasingly sophisticated computational methods, including molecular dynamics simulations and quantum mechanics, to build more accurate predictive models. researchgate.net These models will be instrumental in designing novel drugs based on the androstanoid scaffold for a wide range of therapeutic applications. nih.gov
Q & A
Q. What are the established synthetic pathways for 16-acetylandrosta-4,16-dien-3-one, and how can their efficiency be validated experimentally?
The compound is synthesized via the Vilsmeier reaction or methyl formate condensation, followed by acetylation. To validate efficiency, researchers should compare yields, reaction times, and purity metrics (e.g., HPLC or GC-MS) across methods. Crystallographic validation (X-ray diffraction) ensures structural fidelity . Experimental protocols must include step-by-step characterization (e.g., NMR for regioselectivity, IR for functional groups) and reproducibility checks under controlled conditions (solvent, temperature, catalyst ratios) .
Q. How can spectroscopic techniques distinguish this compound from structurally similar androstene derivatives?
Key distinctions arise in NMR shifts: the acetyl group at C-16 produces a distinct singlet (~2.1 ppm for CH₃CO), while the conjugated diene (C4-C16) shows characteristic UV-Vis absorption (~240 nm). Mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 314.214) and fragmentation patterns (e.g., loss of acetyl group). Comparative spectral libraries and computational modeling (DFT) aid in resolving ambiguities .
Q. What experimental protocols ensure purity and stability of this compound in biological assays?
Purity is validated via HPLC (>98% peak area) and TLC (single spot under UV). Stability studies require storage in inert atmospheres (argon) at −20°C, with periodic LC-MS checks for degradation (e.g., oxidation at C3-ketone). Solvent selection (avoiding protic solvents) and light-protected vials minimize decomposition .
Advanced Research Questions
Q. How can contradictory findings about the pheromonal effects of this compound in humans be reconciled methodologically?
Discrepancies in behavioral studies (e.g., attraction vs. aggression responses) may stem from dose-dependent effects or contextual variables (e.g., olfactory perception thresholds). Researchers should employ double-blind, placebo-controlled designs with standardized dosing (e.g., 0.1–1.0 μg/mL in ethanol carriers) and quantify salivary testosterone levels to control for endocrine confounders. Neuroimaging (fMRI) can isolate neural pathways activated by the compound, distinguishing olfactory vs. non-olfactory mechanisms .
Q. What experimental frameworks are optimal for studying the metabolic fate of this compound in vivo?
Radiolabeled tracing (e.g., ³H or ¹⁴C at C16) in animal models allows tracking of metabolites via LC-MS/MS. Hepatic microsome assays identify cytochrome P450 isoforms responsible for oxidation (e.g., CYP3A4). Urinary metabolite profiling (GC-MS) paired with stable isotope dilution quantifies excretion kinetics. Cross-species comparisons (rodent vs. primate) clarify interspecific metabolic divergence .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction determines bond angles, torsion angles, and packing motifs. For polymorphic forms, synchrotron radiation enhances resolution. Computational docking (e.g., AutoDock Vina) predicts receptor-binding conformations, validated by crystallographic electron density maps. Discrepancies between calculated and observed structures warrant re-evaluation of synthesis protocols or solvent crystallization effects .
Methodological Guidance for Contradictory Data Analysis
Q. What statistical approaches are recommended for reconciling inconsistent bioactivity data across studies?
Meta-analyses should apply random-effects models to account for inter-study variability. Subgroup analyses (e.g., by gender, age cohort) and sensitivity testing (excluding outliers) clarify confounding factors. Machine learning (e.g., random forests) identifies predictor variables (e.g., hormonal status, genetic polymorphisms) that modulate bioactivity .
Q. How should researchers design dose-response studies to address non-linear effects of this compound?
Use log-scale dosing (e.g., 0.01–100 μM) with ≥6 concentrations to capture sigmoidal curves. Nonlinear regression (Hill equation) models efficacy (Emax) and potency (EC₅₀). Parallel assays (e.g., cAMP signaling, calcium flux) validate receptor-specific vs. off-target effects. Replicate experiments (n ≥ 3) with independent compound batches reduce batch-to-batch variability .
Ethical and Reproducibility Considerations
Q. What safeguards ensure ethical rigor in human pheromone studies involving this compound?
Protocols must adhere to Declaration of Helsinki principles, with informed consent detailing potential olfactory and psychological effects. Anonymization of biometric data (e.g., fMRI, hormone levels) and third-party oversight (ethics committees) mitigate risks. Open-access sharing of raw data (via repositories like Zenodo) enhances reproducibility .
Q. How can researchers enhance reproducibility in synthetic chemistry workflows for this compound?
Detailed supplemental materials should include NMR spectra (with integration values), HPLC chromatograms (column specifications, mobile phase gradients), and crystallization conditions (solvent, temperature gradients). Collaborative inter-lab validation (e.g., Round Robin trials) identifies protocol vulnerabilities. FAIR data principles (Findable, Accessible, Interoperable, Reusable) ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
